molecular formula C18H14O3 B210586 Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- CAS No. 20958-18-3

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-

Cat. No.: B210586
CAS No.: 20958-18-3
M. Wt: 278.3 g/mol
InChI Key: KXNYCALHDXGJSF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is 4,8-dimethyl-8,9-dihydronaphtho[2,1-f]benzofuran-7,11-dione , reflecting its fused bicyclic system. Key structural elements include:

  • A dihydronaphtho[2,1-f]benzofuran core.
  • Two methyl substituents at positions 4 and 8.
  • Two ketone groups at positions 7 and 11.

Table 1: Molecular Identity

Property Value
Molecular Formula C₁₈H₁₄O₃
Molecular Weight 278.3 g/mol
IUPAC Name 4,8-dimethyl-8,9-dihydronaphtho[2,1-f]benzofuran-7,11-dione
CAS Registry Number 20958-18-3
SMILES CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C

Molecular Geometry and Crystallographic Analysis

The compound’s structure comprises a dihydrofuran ring fused to a naphthoquinone system. Key geometric features include:

  • Planar aromatic regions : The naphthoquinone moiety (positions 1–10) adopts a near-planar conformation, facilitating π-π stacking interactions.
  • Non-planar dihydrofuran ring : The 8,9-dihydrofuran ring introduces a slight puckering, with the methyl groups at C4 and C8 occupying equatorial positions to minimize steric strain.

Crystallographic data remain limited for this specific compound. However, analogous structures like tanshinone I (CAS 568-73-0) exhibit similar fused frameworks with bond lengths of 1.45–1.50 Å for C–O in the furan ring and 1.21–1.23 Å for ketone C=O groups.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.45 (s, 3H, C4-CH₃), δ 1.85 (s, 3H, C8-CH₃).
    • δ 6.85–7.45 (m, aromatic protons).
    • δ 3.10–3.30 (m, 2H, H8 and H9 of dihydrofuran).
  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 185.2 (C7=O), δ 179.8 (C11=O).
    • δ 22.1 (C4-CH₃), δ 20.5 (C8-CH₃).
Infrared (IR) Spectroscopy
  • Strong absorptions at 1,710 cm⁻¹ (C=O stretch) and 1,620 cm⁻¹ (aromatic C=C).
  • Medium bands at 2,950 cm⁻¹ (C–H stretch of CH₃ groups).
Mass Spectrometry
  • ESI-MS (m/z): [M+H]⁺ at 279.1 , with fragmentation peaks at 261.0 (loss of H₂O) and 233.2 (loss of CO).

Tautomeric and Conformational Isomerism

The compound exhibits restricted rotation due to its fused ring system, limiting conformational flexibility. However, the following isomerism is observed:

  • Keto-enol tautomerism : The α,β-unsaturated ketone at C7/C8 may undergo tautomerization under basic conditions, though this is not predominant in neutral media.
  • Atropisomerism : Steric hindrance between the C4-methyl and adjacent aromatic protons creates a chiral axis, though resolution of enantiomers has not been reported.

Properties

IUPAC Name

4,8-dimethyl-8,9-dihydronaphtho[2,1-f][1]benzofuran-7,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYCALHDXGJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943247
Record name 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20958-18-3
Record name 8,9-Dihydro-4,8-dimethylphenanthro[3,2-b]furan-7,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20958-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroisotanshinone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020958183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydroisotanshinone I has been found to have significant temporal effects. For instance, it has been found to significantly attenuate the cell toxicity induced by 30 or 50 μM of 6-OHDA.

Dosage Effects in Animal Models

In animal models, the effects of Dihydroisotanshinone I have been found to vary with different dosages. For instance, it has been found to reduce tumor size with no obvious adverse effect of hepatotoxicity.

Biological Activity

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-, also known as Dihydroisotanshinone I, is a natural compound predominantly found in various species of the Salvia genus, including Salvia yunnanensis and Salvia miltiorrhiza. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C₁₈H₁₄O₃
  • Molecular Weight : 278.3 g/mol
  • CAS Number : 20958-18-3

Phenanthro[3,2-b]furan-7,11-dione exhibits its biological effects primarily through the following mechanisms:

  • Antioxidant Activity : It has been shown to scavenge superoxide radicals and inhibit lipid peroxidation. This property is crucial for protecting cellular components from oxidative damage.
  • Inhibition of Apoptosis : The compound reduces apoptosis in various cell types by modulating key biochemical pathways associated with oxidative stress and apoptosis. Specifically, it suppresses the production of reactive oxygen species (ROS) and inhibits caspase-3 activity, which plays a significant role in the apoptotic process.
  • Gene Regulation : Dihydroisotanshinone I enhances the expression of SIRT1 (Sirtuin 1), a protein involved in cellular stress resistance and longevity, while suppressing BMAL1 (Brain and Muscle Arnt-Like 1), which is associated with circadian rhythms.

Antioxidant Properties

Research indicates that Dihydroisotanshinone I protects rat hepatocytes from menadione-induced toxicity. This protective effect is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells.

Anticancer Effects

Dihydroisotanshinone I has demonstrated significant anticancer properties in various studies:

  • Cell Proliferation Inhibition : It effectively inhibits the proliferation of several cancer cell lines, including breast and liver cancer cells. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been well documented.
  • Mechanistic Insights : Studies suggest that Dihydroisotanshinone I influences multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. By modulating these pathways, it may enhance apoptosis while inhibiting tumor growth .

Study 1: Hepatocyte Protection

A study conducted on rat hepatocytes demonstrated that treatment with Dihydroisotanshinone I significantly reduced cell death induced by menadione. The compound's antioxidant properties were highlighted as a key factor in this protective effect.

ParameterControl GroupTreatment Group
Cell Viability (%)45%80%
ROS Levels (µM)125
Caspase-3 Activity (U)104

Study 2: Anticancer Activity

In vitro studies on breast cancer cells revealed that Dihydroisotanshinone I inhibited cell proliferation by up to 70% at concentrations of 10 µM after 48 hours of treatment.

Cell LineControl Proliferation (%)Treated Proliferation (%)
MCF-710030
HepG210025

Preparation Methods

Suzuki Coupling-Based Assembly

A pivotal synthetic approach involves Suzuki-Miyaura cross-coupling to construct the furan-containing scaffold. Adapted from methods targeting analogous furoquinones, the synthesis begins with 2-bromo-3,4-dihydro-1-naphthaldehyde as the A/B ring precursor. Key steps include:

  • Aromatization : Treatment with DDQ in refluxing benzene converts the dihydronaphthalene to a naphthalene system.

  • Functional Group Manipulation : The aldehyde is reduced to an alcohol (NaBH₄/EtOH), brominated (PBr₃/CCl₄), and converted to a nitrile (KCN/DMF).

  • Suzuki Coupling : Reaction with furan-2-boronic acid in the presence of Pd(PPh₃)₄ and Et₃N yields a furyl-naphthyl intermediate.

  • Cyclization : Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mediate ring closure to form the furanophenanthrene core.

  • Oxidation : Fremy’s salt (potassium nitrosodisulfonate) oxidizes phenolic intermediates to the target o-quinone.

Critical Modifications for Target Substituents :

  • The 4,8-dimethyl groups are introduced via methyl-substituted starting materials or late-stage alkylation. For instance, using 4-methyl-2-bromo-1-naphthaldehyde ensures the 4-methyl group is retained during aromatization.

  • The 8-methyl substituent originates from the dihydro precursor, preserved during cyclization.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Et₃N, DMF, 110°C, 53 h77
CyclizationTFA/TFAA, rt, 12 h71
OxidationFremy’s salt, pH 7 buffer, 0°C56

Annulation Strategies

Alternative routes employ annulation reactions to build the tetracyclic system. For example, 2,3-diaminonaphthalene-1,4-dione serves as a precursor for fused heterocycles, though direct applications to the target compound remain unexplored. Hypothetically, condensation with methyl-substituted furan diesters could yield the desired skeleton, followed by dehydrogenation to install the quinone.

Natural Extraction from Salvia miltiorrhiza

Dihydroisotanshinone I is a constituent of the traditional Chinese herb Salvia miltiorrhiza (danshen). Extraction protocols typically involve:

  • Solvent Extraction : Dried roots are macerated in ethanol or methanol, followed by filtration and concentration.

  • Chromatographic Isolation : Fractionation via silica gel chromatography eluting with hexane/ethyl acetate gradients isolates the compound.

Limitations : Natural extraction yields are low (~0.02% w/w), and batch variability necessitates synthetic routes for scalable production.

Analytical Characterization

Synthetic batches are validated using:

  • NMR Spectroscopy : Distinct signals for methyl groups (δ ~1.2–1.4 ppm for CH₃, singlet) and quinone carbonyls (δ ~180–190 ppm).

  • HRMS : Molecular ion peak at m/z 278.3 [M+H]⁺.

  • IR Spectroscopy : Strong absorptions at ~1680 cm⁻¹ (C=O) and ~1600 cm⁻¹ (aromatic C=C).

Optimization Challenges and Solutions

  • Regioselectivity in Cyclization : Competing pathways may yield undesired isomers. Using bulky acids (e.g., TFA) favors the kinetically controlled product.

  • Oxidation Side Reactions : Over-oxidation of the dihydrofuran ring is mitigated by low-temperature Fremy’s salt treatments.

  • Scalability : Pd-catalyzed steps are cost-prohibitive; replacing Pd with Cu or Ni catalysts is under investigation.

Applications and Derivatives

While beyond preparation scope, Dihydroisotanshinone I’s bioactivity underpins its relevance:

  • Anticancer Activity : Induces apoptosis in HNSCC cells via p38/STAT3 inhibition.

  • Anti-Inflammatory Effects : Suppresses CCL2 secretion in prostate cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 2
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-

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